Acetophenone, 2-(morpholinocarbonyl)-3',4',5'-trimethoxy-
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Overview
Description
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- is a complex organic compound that belongs to the class of acetophenone derivatives This compound is characterized by the presence of a morpholinocarbonyl group and three methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- typically involves the reaction of 3’,4’,5’-trimethoxyacetophenone with morpholine and a suitable carbonylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include morpholine, carbonylating agents such as phosgene or triphosgene, and solvents like dichloromethane or toluene. The reaction is often conducted at elevated temperatures to facilitate the formation of the morpholinocarbonyl group.
Industrial Production Methods
In an industrial setting, the production of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity of the final product. The industrial production process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- involves its interaction with specific molecular targets. The morpholinocarbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The methoxy groups may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler derivative without the morpholinocarbonyl and methoxy groups.
3’,4’,5’-Trimethoxyacetophenone: Lacks the morpholinocarbonyl group but has the same methoxy substitution pattern.
Morpholinocarbonyl derivatives: Compounds with similar morpholinocarbonyl groups but different aromatic or aliphatic backbones.
Uniqueness
Acetophenone, 2-(morpholinocarbonyl)-3’,4’,5’-trimethoxy- is unique due to the combination of the morpholinocarbonyl group and the trimethoxy substitution pattern on the phenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other acetophenone derivatives and related compounds.
Properties
CAS No. |
23771-26-8 |
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Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H21NO6/c1-20-13-8-11(9-14(21-2)16(13)22-3)12(18)10-15(19)17-4-6-23-7-5-17/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
HKOKZLSLRGZVPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCOCC2 |
Origin of Product |
United States |
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